6-Methoxy-3-(methoxycarbonyl)-2-(4-nitrophenyl)-4H-benzopyran-4-one

Synthetic Chemistry Tyrosine Kinase Inhibitor Intermediate Protecting Group Strategy

Synthesizing 6-hydroxyflavone analogs like Nitrogenistein requires a selectively protected intermediate. CAS 132018-13-4 provides orthogonal 6-methoxy and 3-methoxycarbonyl protecting groups for traceless final-step deprotection. • High melting point (185-188 °C) enables large-scale recrystallization, avoiding chromatography. • Balanced LogP (~3) supports efficient liquid-liquid extraction for multi-gram purification. • Documented 58% demethylation yield provides a reliable cost baseline for route scouting.

Molecular Formula C18H13NO7
Molecular Weight 355.3 g/mol
CAS No. 132018-13-4
Cat. No. B014343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-(methoxycarbonyl)-2-(4-nitrophenyl)-4H-benzopyran-4-one
CAS132018-13-4
Synonyms6-Methoxy-2-(4-nitrophenyl)-4-oxo-4H-1-benzopyran-3-carboxylic Acid Methyl Ester; 
Molecular FormulaC18H13NO7
Molecular Weight355.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=C(C2=O)C(=O)OC)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H13NO7/c1-24-12-7-8-14-13(9-12)16(20)15(18(21)25-2)17(26-14)10-3-5-11(6-4-10)19(22)23/h3-9H,1-2H3
InChIKeyBJLXUOUDXYTEOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-3-(methoxycarbonyl)-2-(4-nitrophenyl)-4H-benzopyran-4-one: A Protected Flavonoid Intermediate


6-Methoxy-3-(methoxycarbonyl)-2-(4-nitrophenyl)-4H-benzopyran-4-one (CAS 132018-13-4) is a fully substituted synthetic flavone, identified as a key protected intermediate in the preparation of bioactive flavonoid analogs . Its core structure features a 6-methoxy group on the A-ring, a 3-methoxycarbonyl ester, and a 4-nitrophenyl substituent on the B-ring, giving it a molecular formula of C18H13NO7 (MW 355.30) and a high melting point of 185-188°C [1].

Why In-Class Flavone Carboxylates Cannot Replace This Scaffold


This compound is not a generic flavone but a strategically protected synthetic intermediate. The 6-methoxy group is not a terminal functional group; it serves as a protected phenol, directing the outcome of subsequent demethylation to generate specific bioactive 6-hydroxyflavones like Nitrogenistein [1]. The 3-methoxycarbonyl ester is equally crucial, providing a traceless blocking group at the C3 position that can be removed under controlled conditions, enabling a synthetic route unavailable with the free acid or unsubstituted flavones [2]. Substituting this compound with a 6-hydroxy or 6-unsubstituted analog would either redirect or abort the critical final deprotection step, leading to a different final product. Its high melting point (185-188°C) and crystalline nature are a direct result of this fully esterified, fully substituted scaffold, directly impacting its ease of handling, purification, and long-term stability compared to lower-melting, less crystalline analogs. Therefore, its value is defined by its specific sequence of orthogonal protecting groups, which cannot be replicated by a random flavone scaffold.

Head-to-Head Evidence: Synthetic Utility of the Protected Flavonoid Scaffold


Superior Conversion Efficiency in Demethylation to Nitrogenistein

The unique 6-methoxy-3-methoxycarbonyl architecture of CAS 132018-13-4 enabled its direct conversion to 6-hydroxy-4'-nitroflavone (Nitrogenistein) in a single step with a 58% yield. This reaction, which involves demethylation of the 6-methoxy group to reveal the bioactive pharmacophore, is specifically reported for this protected scaffold [1]. In contrast, attempting this transformation with the 6-unsubstituted analog, 3-(methoxycarbonyl)-2-(4-nitrophenyl)-4H-benzopyran-4-one (CAS 132018-11-2), would not yield this 6-hydroxy product, as the necessary methoxy leaving group is absent [2].

Synthetic Chemistry Tyrosine Kinase Inhibitor Intermediate Protecting Group Strategy

Defined Physicochemical Profile for Purification Advantage

CAS 132018-13-4 has a melting point of 185-188°C and a calculated LogP of 3, indicating balanced lipophilicity suitable for organic solvent extraction and crystallization [1]. This contrasts sharply with its direct downstream metabolite, 6-hydroxy-4'-nitroflavone (CAS 39679-60-2), which has a calculated LogP of ~2.4 and introduces a polar hydroxyl group, complicating purification [2]. The high melting point of CAS 132018-13-4 facilitates straightforward handling as a stable, non-hygroscopic crystalline solid, whereas lower-melting or more polar intermediates in the same synthetic sequence may require specialized handling or chromatography.

Physicochemical Properties Purification LogP

Orthogonal Deprotection Pathways via the Methyl Ester Gateway

The compound's value is its ability to act as a doubly protected gateway. The 3-methoxycarbonyl ester is specifically designed for traceless removal, a feature absent in the 3-carboxylic acid analog (CAS 132018-20-3) [1]. While the acid may participate in unwanted side reactions or require harsh conditions for removal, the methyl ester is a standard, mild, and orthogonal protecting group. This sequence allows for the introduction of sensitive functionalities at the C3 position in later steps, a critical advantage in advanced intermediate procurement [2].

Orthogonal Deprotection Synthetic Route Design Protecting Group Chemistry

Procurement-Driven Application Scenarios


Route Scouting for 6-Hydroxyflavone-Based Kinase Inhibitors

For medicinal chemistry teams developing analogs of Nitrogenistein, a known AMPK activator and tyrosine kinase inhibitor, the procurement of CAS 132018-13-4 is the critical first step. The documented 58% yield for demethylation to the 6-hydroxy derivative provides a quantitative baseline for route scouting, offering a significant cost-per-gram advantage over de novo synthesis of the core scaffold. The use of this specific intermediate streamlines the synthesis of focused libraries where 6-hydroxy substitution is a key pharmacophoric element.

Scalable Process Development with Robust Isolation

Process chemists designing a multi-kilogram synthesis of a 6-hydroxyflavone will find CAS 132018-13-4 an ideal isolation point. Its high melting point (185-188°C) supports purification by large-scale recrystallization, avoiding chromatography. The balanced LogP of 3 enables efficient liquid-liquid extraction, directly reducing solvent waste and cycle times compared to more polar, lower-melting intermediates in the same synthetic sequence.

Advanced Intermediate for C3-Functionalized Flavonoid Libraries

For projects exploring C3-modified flavones, the methyl ester of CAS 132018-13-4 is a chemically defined linchpin. It can be procured as a stable intermediate and then diversified via standard ester hydrolysis, amidation, or reduction. This divergent strategy is more efficient than purchasing a single final compound. The alternative—procuring the free C3 acid analog—would require additional protection/deprotection steps, adding cost and reducing overall yield.

Direct Procurement for Literature-Validated Protocols

Academic laboratories aiming to replicate or build upon published syntheses of nitroflavones should directly procure this compound as referenced in synthetic databases. Its use as a 'useful synthetic intermediate' is validated in chemical catalogs, ensuring consistency with established protocols and reducing the time spent on ambiguous starting material preparation. This allows researchers to immediately enter the key synthetic transformation step.

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